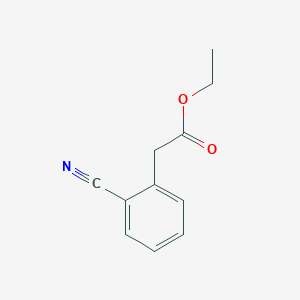

Ethyl 2-(2-cyanophenyl)acetate

描述

Ethyl 2-(2-cyanophenyl)acetate is an organic compound with the molecular formula C11H11NO2. It is a nitrile derivative and is commonly used as an intermediate in organic synthesis. The compound is known for its applications in various chemical reactions and its role as a building block in the synthesis of more complex molecules .

准备方法

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-cyanophenyl)acetate can be synthesized through several methods. One common method involves the reaction of ethyl cyanoacetate with 2-bromobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or distillation .

化学反应分析

Ester Hydrolysis

Ethyl 2-(2-cyanophenyl)acetate undergoes hydrolysis under acidic or alkaline conditions to yield 2-(2-cyanophenyl)acetic acid. This reaction is critical for generating intermediates in drug synthesis.

Conditions and Results

Cyano Group Transformations

The ortho-cyano group participates in reduction and hydrolysis reactions:

Reduction to Amine

Catalytic hydrogenation converts the cyano group to a primary amine:

Hydrolysis to Carboxylic Acid

Acid-catalyzed hydrolysis of the cyano group yields a carboxylic acid:

Condensation Reactions

The compound participates in Knoevenagel condensations with aromatic aldehydes to form α,β-unsaturated derivatives.

Example Reaction

| Aldehyde | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | Piperidine/AcOH | Ethyl 2-(2-cyanophenyl)-3-(4-nitrophenyl)acrylate | 74% |

Coupling Reactions

This compound acts as an acyl donor in peptide bond formation and esterification when combined with coupling agents like o-NosylOXY .

Mechanism

-

Activation of the carboxylate via mixed anhydride formation.

-

Nucleophilic attack by amines/alcohols to form amides/esters.

Representative Data

| Nucleophile | Coupling Agent | Product | Yield |

|---|---|---|---|

| Cyclohexylamine | o-NosylOXY, DIPEA | N-Cyclohexyl-2-(2-cyanophenyl)acetamide | 89% |

| Benzyl Alcohol | o-NosylOXY, DMAP | Benzyl 2-(2-cyanophenyl)acetate | 83% |

Electrophilic Aromatic Substitution

The phenyl ring undergoes nitration and sulfonation, directed by the electron-withdrawing cyano group.

Nitration Example

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2h | Ethyl 2-(2-cyano-5-nitrophenyl)acetate | 62% |

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals a two-step decomposition:

科学研究应用

Ethyl 2-(2-cyanophenyl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of ethyl 2-(2-cyanophenyl)acetate depends on the specific reactions it undergoes. For example, in reduction reactions, the nitrile group is converted to an amine group through the transfer of electrons from the reducing agent. In substitution reactions, the ethyl ester group is replaced by a nucleophile through the formation of a transition state and subsequent bond formation .

相似化合物的比较

Similar Compounds

Ethyl 2-(4-cyanophenyl)acetate: Similar structure but with the nitrile group in the para position.

Methyl 2-(2-cyanophenyl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both an ester and a nitrile group. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields .

生物活性

Ethyl 2-(2-cyanophenyl)acetate, an organic compound with the molecular formula C₁₁H₁₁N₁O₂, is recognized for its unique structural features that contribute to its biological activity. This compound has garnered attention in various fields of medicinal chemistry due to its potential therapeutic effects, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The compound is characterized by the presence of a cyano group attached to a phenyl ring, which enhances its electrophilic properties. This structural arrangement allows this compound to interact with biological targets, potentially leading to significant biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁N₁O₂ |

| Molecular Weight | 189.21 g/mol |

| Functional Groups | Cyano (–C≡N), Ester (–COOC) |

Research indicates that this compound exhibits its biological activity through interactions with specific molecular targets, such as enzymes and receptors. The cyano group may act as an electrophile, facilitating covalent bond formation with nucleophilic sites on target molecules. This interaction can lead to inhibition of enzyme activity or modulation of receptor function, making it a candidate for further therapeutic development.

Antimicrobial Activity

This compound has shown promising results in antimicrobial assays. In a study assessing its effectiveness against various bacterial strains, the compound demonstrated significant inhibition of growth, suggesting its potential as an antimicrobial agent.

- Tested Strains :

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values varied across different strains, indicating the compound's selective activity.

Anticancer Potential

In vitro studies have also explored the anticancer potential of this compound. The compound was tested against several cancer cell lines, including:

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

Results indicated that this compound could induce apoptosis in these cell lines, highlighting its potential as a therapeutic agent in cancer treatment.

Case Studies and Research Findings

- Study on Antimicrobial Properties : A recent study published in Molecules highlighted the effectiveness of this compound against multidrug-resistant bacterial strains. The findings suggest that the compound could serve as a lead structure for developing new antibiotics.

- Anticancer Research : Another study focused on the compound's ability to inhibit tumor growth in xenograft models. This compound significantly reduced tumor size compared to controls, suggesting its potential role in cancer therapy.

- Mechanistic Insights : Further investigations into the mechanistic pathways revealed that this compound interacts with specific signaling pathways involved in cell proliferation and apoptosis, indicating its multifaceted role in cellular regulation .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-(2-cyanophenyl)acetate, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : this compound can be synthesized via palladium-catalyzed α-arylation of zinc enolates of esters, as demonstrated in analogous tert-butyl derivatives . Key steps include:

- Esterification : Reacting 2-cyanophenylacetic acid with ethanol under acid catalysis.

- Cross-Coupling : Using Pd catalysts (e.g., Pd(OAc)₂) with ligands (e.g., XPhos) to couple aryl halides with ester enolates.

- Solvent and Temperature : Polar aprotic solvents (e.g., THF or DMF) at 80–100°C enhance reactivity.

Yield optimization requires careful control of catalyst loading (1–5 mol%) and stoichiometric zinc reagents to minimize side reactions.

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

- Methodological Answer : Structural elucidation employs:

- NMR Spectroscopy : H and C NMR identify the ester carbonyl (~170 ppm), cyano group adjacency (deshielded aromatic protons at δ 7.4–7.6), and ethyl group signals (triplet at δ 1.2–1.4 for CH₃, quartet at δ 4.1–4.3 for CH₂) .

- X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving bond angles and torsional strain in the aromatic-ester linkage .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 219.1 for C₁₁H₁₁NO₂).

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during structural validation of this compound?

- Methodological Answer : Discrepancies (e.g., unexpected splitting in NMR or MS adducts) arise from:

- Tautomerism or Rotamers : For esters with ortho-substituents (e.g., cyano groups), dynamic NMR or variable-temperature studies resolve rotational barriers .

- Impurity Interference : Column chromatography (hexane/ethyl acetate gradients) or recrystallization improves purity.

- 2D NMR Techniques : COSY and HSQC correlate proton-proton and proton-carbon couplings, clarifying overlapping signals .

Q. What strategies improve regioselectivity in the synthesis of this compound derivatives for drug discovery?

- Methodological Answer : To target specific regioisomers (e.g., avoiding para-cyano by-products):

- Directing Groups : Introduce temporary substituents (e.g., boronic esters) to steer coupling reactions to the ortho position .

- Microwave-Assisted Synthesis : Enhances kinetic control, favoring ortho- over para-substitution under shorter reaction times.

- Computational Modeling : DFT calculations predict transition-state energies to optimize catalyst-substrate interactions.

Q. How does the cyano group in this compound influence its reactivity in medicinal chemistry applications?

- Methodological Answer : The electron-withdrawing cyano group:

- Enhances Metabolic Stability : Reduces ester hydrolysis rates compared to non-cyano analogs, as shown in pharmacokinetic studies of related CNS agents .

- Modulates Binding Affinity : In SAR studies, the cyano group’s dipole interacts with hydrophobic enzyme pockets, improving target selectivity .

- Facilitates Click Chemistry : The nitrile can be converted to tetrazoles via [3+2] cycloaddition for bioconjugation .

Q. Data Contradiction and Experimental Design

Q. How should researchers resolve low yields in scaled-up syntheses of this compound?

- Methodological Answer : Scale-up challenges (e.g., reduced mixing efficiency or exothermicity) are addressed by:

- Flow Chemistry : Continuous reactors improve heat/mass transfer, maintaining >90% yield as in batch lab-scale reactions .

- In Situ Monitoring : PAT (Process Analytical Technology) tools like FTIR track reaction progress and intermediate stability.

- By-Product Recycling : Unreacted starting materials are recovered via distillation or extraction.

Q. What experimental controls are essential when studying the hydrolytic stability of this compound in biological matrices?

- Methodological Answer : To avoid false degradation results:

- Matrix-Blank Controls : Compare hydrolysis rates in plasma vs. buffer to account for esterase activity.

- pH Profiling : Test stability across pH 1–10 (simulating GI tract and bloodstream conditions).

- Stabilizing Additives : Include protease inhibitors (e.g., PMSF) or EDTA to chelate metal ions that catalyze hydrolysis .

属性

IUPAC Name |

ethyl 2-(2-cyanophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-14-11(13)7-9-5-3-4-6-10(9)8-12/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZPMJQZYHFPFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474782 | |

| Record name | ethyl 2-(2-cyanophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67237-76-7 | |

| Record name | ethyl 2-(2-cyanophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。